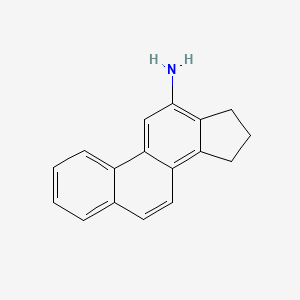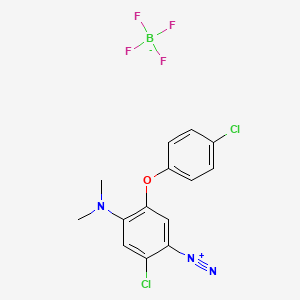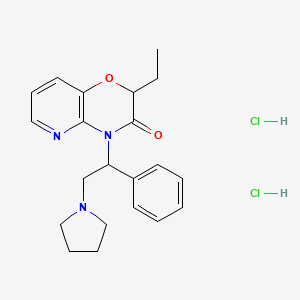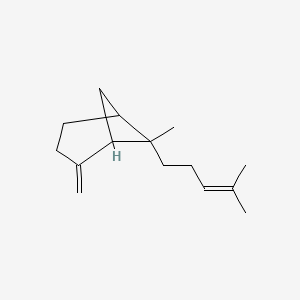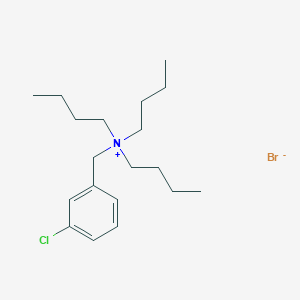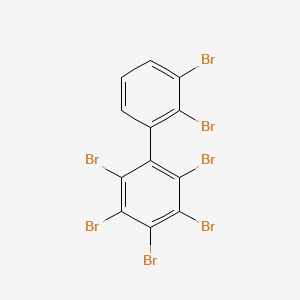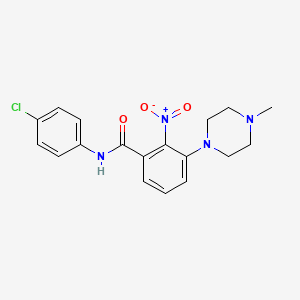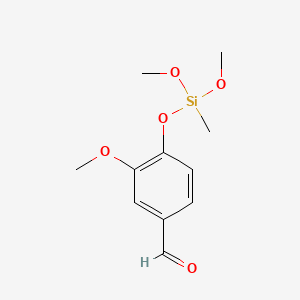
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethoxymethylsilyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The silyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic environments, while the aldehyde and methoxy groups can participate in various chemical reactions.
相似化合物的比较
Similar Compounds
4-((Trimethylsilyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
4-((Dimethoxymethylsilyl)oxy)-2-methoxybenzaldehyde: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
4-((Dimethoxymethylsilyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of both a dimethoxymethylsilyl group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
83817-63-4 |
|---|---|
分子式 |
C11H16O5Si |
分子量 |
256.33 g/mol |
IUPAC 名称 |
4-[dimethoxy(methyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H16O5Si/c1-13-11-7-9(8-12)5-6-10(11)16-17(4,14-2)15-3/h5-8H,1-4H3 |
InChI 键 |
OMWMVXLMZPYUHG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=O)O[Si](C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



